molecular formula C10H7NOS B096473 Cinnamoyl isothiocyanate CAS No. 19495-08-0

Cinnamoyl isothiocyanate

Cat. No. B096473
CAS RN: 19495-08-0
M. Wt: 189.24 g/mol
InChI Key: MIQIHUSOWHSPPO-VOTSOKGWSA-N
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Description

Cinnamoyl isothiocyanate (CIT) is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and materials science. It serves as an intermediate in the synthesis of various derivatives with potential biological activities and material properties.

Synthesis Analysis

The synthesis of cinnamoyl thiourea derivatives from CIT has been explored using substituted aniline in an ionic liquid medium, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]). This method has shown significant improvements in reactivity, yield, and reaction rate, with the added benefit of product recovery through simple filtration and the recyclability of the ionic liquid .

Molecular Structure Analysis

CIT has been used to synthesize a range of heterocyclic compounds, including 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole derivatives. These compounds were further reacted to produce various derivatives, such as coumarins, thiazolidines, and thiadiazolo[3,2-a]pyridines, with their structures confirmed by spectral and analytical data .

Chemical Reactions Analysis

CIT has been utilized in the synthesis of polyfunctionally substituted heterocyclic compounds. For instance, it was reacted with 2-cyanoethanoic acid hydrazide to afford thiosemicarbazide derivatives, which were then treated to yield thiadiazole derivatives. These derivatives were further reacted with different reagents to produce a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of CIT derivatives have been studied in the context of liquid-crystalline materials. A series of isobutyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates were synthesized, displaying enantiotropic nematogenic properties without smectic phases. The mesomorphic behavior and thermal stability of these compounds were characterized using spectroscopic techniques and optical polarizing microscopy .

CIT has also been used to synthesize cinnamoylthioureas and their metal complexes with bivalent metal ions such as Cu(II), Ni(II), Pd(II), and Hg(II). The structures of these complexes were proposed based on various analytical techniques, and they exhibited antibacterial activity .

Relevant Case Studies

In medicinal chemistry, CIT derivatives have been investigated for their potential as antagonists of leukocyte function-associated antigen-1/intercellular adhesion molecule-1 interaction, which plays a role in cell adhesion and inflammation. The structure-activity relationship of these compounds was studied, and certain derivatives with specific substituents showed enhanced activity. One of the compounds was able to reduce cell migration in in vivo experiments .

In another study, CIT was used as an intermediate for the synthesis of various heterocyclic compounds, including thieno[2,3-b]quinolines and isothiazolo[5,4-b]quinolines. These compounds have potential applications in the development of new pharmaceuticals .

Scientific Research Applications

  • Xiao et al. (2007) investigated the synthesis of cinnamoyl thiourea derivatives from cinnamoyl isothiocyanate (CIT) in an ionic liquid, highlighting enhanced reactivity, yield, and reaction rate, with potential applications in chemical synthesis (Xiao et al., 2007).

  • Mahmoud et al. (2017) synthesized and evaluated the antimicrobial activity of compounds derived from this compound, indicating its potential in developing antimicrobial agents (Mahmoud et al., 2017).

  • Nurkenov et al. (2019) studied cinnamoyl-containing derivatives of cytisine and anabasine alkaloids, revealing their antimicrobial and cytotoxic activities, suggesting potential in pharmacology (Nurkenov et al., 2019).

  • De et al. (2011) reviewed the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, reflecting the significance of this compound in medicinal chemistry (De et al., 2011).

  • Yamin et al. (2005) described the synthesis of a cyclized thiourea derivative from this compound and aniline, contributing to the understanding of molecular structures in chemistry (Yamin et al., 2005).

  • Macdonald and Mckinnon (1967) explored the synthesis of 5-aryl-1,2,4-dithiazole-3-thiones from this compound, shedding light on its potential in creating new chemical compounds (Macdonald & Mckinnon, 1967).

  • Arianie et al. (2021) conducted a study on eugenol and cinnamaldehyde isothiocyanate derivatives as potential anti-malaria drugs, illustrating the role of this compound in drug discovery (Arianie et al., 2021).

  • Emara et al. (2011) reported on modified chitosan polymers obtained by reacting chitosan with cinnamoyl chloride and this compound, highlighting its application in material science (Emara et al., 2011).

  • Song et al. (2013) investigated the protective effects of cinnamic acid and cinnamic aldehyde against isoproterenol-induced acute myocardial ischemia in rats, indicating potential therapeutic applications (Song et al., 2013).

  • Palliyaguru et al. (2018) discussed clinical trials using isothiocyanates, including derivatives from this compound, against various diseases, emphasizing its significance in clinical research (Palliyaguru et al., 2018).

Mechanism of Action

Target of Action

Cinnamoyl isothiocyanate interacts with various targets in the cell. Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH . These targets play crucial roles in the survival and proliferation of these organisms, making them ideal targets for antimicrobial action.

Mode of Action

this compound interacts directly with its targets, leading to changes in their function. For instance, compounds containing this compound have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the monolignol pathway for lignin biosynthesis, where it catalyzes the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway is shared with some important secondary metabolites, such as flavonoids and coumarins .

Pharmacokinetics

The presence of certain groups, such as an isopropyl group, has been suggested to be important for antibacterial activity , which may influence its bioavailability and efficacy.

Result of Action

The primary result of this compound’s action is its antimicrobial and cytotoxic activity. It has been found to exhibit significant antimicrobial activity against pathogenic fungi and bacteria . In addition, it has been found to have cytotoxic activity, suggesting potential applications in cancer therapy .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling cinnamoyl isothiocyanate . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Isothiocyanates, including cinnamoyl isothiocyanate, have raised scientific interest due to their unique chemo-preventive properties against cancer pathogenesis . They have potential as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies .

properties

IUPAC Name

(E)-3-phenylprop-2-enoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIHUSOWHSPPO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420807
Record name (2E)-3-Phenylprop-2-enoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19495-08-0
Record name (2E)-3-Phenylprop-2-enoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19495-08-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of heterocyclic compounds can be synthesized using cinnamoyl isothiocyanate?

A: this compound reacts with various nucleophiles, enabling the synthesis of diverse heterocycles. Researchers have successfully synthesized pyrimidine [, , , ], thiazine [, ], triazine [], thiadiazole [, , ], triazole [, ], and pyridine [] derivatives using this compound as a starting material.

Q2: How does this compound react with nitrogen nucleophiles?

A: this compound readily undergoes nucleophilic addition reactions with nitrogen-containing compounds like amines, hydrazines, and amidines. For instance, its reaction with p-aminophenol, N1-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially forms thiourea derivatives, which can be further cyclized to pyrimidinethiones under basic conditions [].

Q3: Can you elaborate on the reaction of this compound with isoniazid?

A: this compound reacts with isoniazid (isonicotinic acid hydrazide) to produce a cinnamoyl thiosemicarbazide derivative. This intermediate can be further transformed into various heterocycles like dihydropyrimidine, triazolethiazine, 1,3,4-thiadiazole, 1,3-thiazole, and 1,2,4-thiadiazole by employing different reagents and reaction conditions [].

Q4: Is this compound limited to reactions with nitrogen nucleophiles?

A: No, while it readily reacts with nitrogen nucleophiles, this compound can also react with oxygen nucleophiles. Studies have shown its cyclization with various oxygen-containing reagents, further broadening its synthetic utility [].

Q5: Are there any limitations or challenges in using this compound for synthesis?

A: While generally versatile, synthesizing 5-alkyl-1,2,4-dithiazole-3-thiones using this compound has proven challenging. Attempts to produce these compounds through sulfurization were unsuccessful. Interestingly, an alternative cyclization of a reaction intermediate led to the formation of a 1,3-thiazine derivative instead [].

Q6: Has the conformational behavior of this compound been investigated?

A: Yes, studies employing dipole moment measurements have been conducted to understand the conformation of cinnamoyl isothiocyanates. This research helps to predict the reactivity and potential applications of these compounds in various synthetic transformations [].

Q7: What is the significance of studying the reactions of α-substituted cinnamoyl isothiocyanates?

A: Investigating the reactivity of α-substituted cinnamoyl isothiocyanates, for instance with sodium hydrosulfide and diazomethane, provides valuable insights into the impact of substituents on the reaction pathway and product formation. This knowledge is crucial for designing efficient synthetic routes to diversely substituted heterocyclic compounds [, ].

Q8: Can you provide an example of a specific compound synthesized and structurally characterized using this compound?

A: Researchers successfully synthesized 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione using this compound and aniline. Single-crystal X-ray diffraction analysis confirmed the structure of the synthesized compound, revealing the presence of two molecules in the asymmetric unit and intermolecular N—H⋯S hydrogen bonds leading to dimer formation [].

Q9: Beyond heterocycle synthesis, are there other applications of this compound?

A: Research explored the incorporation of cinnamoyl moieties into naturally occurring alkaloids like cytisine and anabasine. This modification aimed to investigate the impact on biological activity and potentially discover new drug candidates [].

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